molecular formula C6H7FO3 B018125 3-Fluoro-3,5-dimethyloxolane-2,4-dione CAS No. 108221-61-0

3-Fluoro-3,5-dimethyloxolane-2,4-dione

Cat. No. B018125
M. Wt: 146.12 g/mol
InChI Key: ORFVXCOOHZSXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3,5-dimethyloxolane-2,4-dione is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as FDMO and is used in various applications such as in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

FDMO has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of various compounds such as statins, angiotensin-converting enzyme inhibitors, and insecticides.

Mechanism Of Action

The mechanism of action of FDMO is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the fluorine atom.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of FDMO. However, it has been found to be non-toxic and non-irritant to the skin and eyes.

Advantages And Limitations For Lab Experiments

FDMO has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use. It is also stable under normal laboratory conditions. However, its limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for research on FDMO. One area of interest is the development of new synthetic routes to obtain FDMO with higher yields and purity. Another area of interest is the study of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the biochemical and physiological effects of FDMO need to be studied further to determine its safety for use in these applications.
Conclusion
In conclusion, FDMO is a chemical compound that has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FDMO in these applications.

Synthesis Methods

FDMO is synthesized by the reaction of ethyl acetoacetate with hydrogen fluoride in the presence of a catalyst. The reaction yields a mixture of FDMO and its isomer, 3-fluoro-4-hydroxy-3-methyl-2,4-dioxolane. The mixture is then separated using column chromatography to obtain pure FDMO.

properties

CAS RN

108221-61-0

Product Name

3-Fluoro-3,5-dimethyloxolane-2,4-dione

Molecular Formula

C6H7FO3

Molecular Weight

146.12 g/mol

IUPAC Name

3-fluoro-3,5-dimethyloxolane-2,4-dione

InChI

InChI=1S/C6H7FO3/c1-3-4(8)6(2,7)5(9)10-3/h3H,1-2H3

InChI Key

ORFVXCOOHZSXOZ-UHFFFAOYSA-N

SMILES

CC1C(=O)C(C(=O)O1)(C)F

Canonical SMILES

CC1C(=O)C(C(=O)O1)(C)F

synonyms

2,4(3H,5H)-Furandione,3-fluoro-3,5-dimethyl-(9CI)

Origin of Product

United States

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